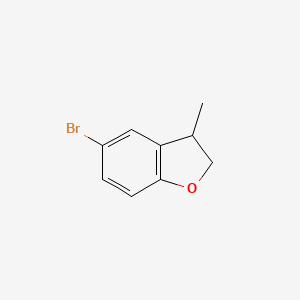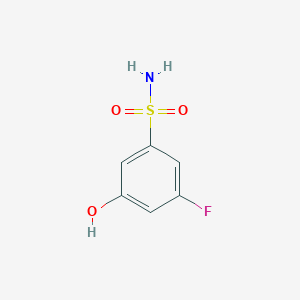
3-Fluoro-5-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-hydroxybenzenesulfonamide typically involves the introduction of a fluorine atom and a sulfonamide group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring followed by the sulfonamide group. The reaction conditions often involve the use of fluorinating agents and sulfonamide precursors under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives
Applications De Recherche Scientifique
3-Fluoro-5-hydroxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but with an additional fluorine atom.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Fluorobenzenesulfonamide: Lacks the hydroxyl group present in 3-Fluoro-5-hydroxybenzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H6FNO3S |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-fluoro-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
FCFRTTOHCAURNO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid](/img/structure/B13509433.png)
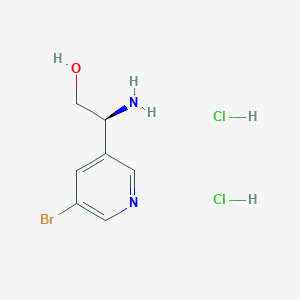
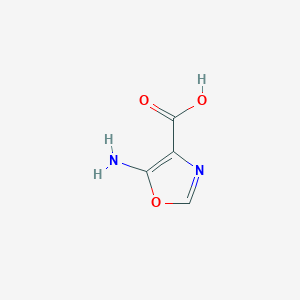
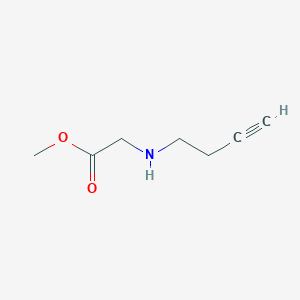
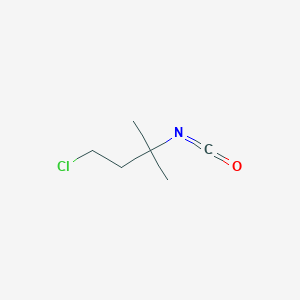
![Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride](/img/structure/B13509454.png)

![N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride](/img/structure/B13509464.png)

